

Application Notes and Protocols for Creatinine-d5 in Kidney Function Assessment

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Compound of Interest

Compound Name: Creatinine-d5

Cat. No.: B12419821

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Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function.[1][2] Its clearance from the blood is primarily handled by the kidneys through glomerular filtration.[1][3] Consequently, serum creatinine levels are a key indicator of the glomerular filtration rate (GFR), a direct measure of kidney function.[3] While traditional methods for creatinine measurement like the Jaffe and enzymatic assays are widely used, they are susceptible to interferences from other substances in the blood, potentially leading to inaccurate results. Isotope dilution-mass spectrometry (ID-MS) is the gold standard for creatinine measurement, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods incorporating stable isotope-labeled internal standards like **Creatinine-d5** offer superior accuracy and specificity.

Creatinine-d5 is a deuterated form of creatinine, meaning some hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This isotopic labeling makes it chemically identical to endogenous creatinine but distinguishable by its higher mass. In LC-MS/MS analysis, a known amount of **Creatinine-d5** is added to a patient's sample as an internal standard. By comparing the mass spectrometry signal of the patient's natural creatinine to that of the **Creatinine-d5** standard, a highly precise and accurate quantification of the creatinine concentration can be achieved, free from the interferences that affect other methods.

This approach is particularly valuable in clinical research and drug development, where precise assessment of kidney function is paramount.

Methods for Creatinine Quantification: A Comparative Overview

The selection of an appropriate creatinine assay is critical for the accurate assessment of renal function. The three primary methods employed are the Jaffe (colorimetric), enzymatic, and isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods.

Method	Principle	Advantages	Disadvantages
Jaffe Method	Creatinine reacts with alkaline picrate to form a colored complex.	Inexpensive and widely available.	Susceptible to interference from non-creatinine chromogens (e.g., glucose, acetoacetate, certain drugs), which can lead to an overestimation of creatinine levels.
Enzymatic Method	A series of enzymatic reactions specifically convert creatinine to a measurable product, often hydrogen peroxide, which then reacts with a chromophore.	More specific than the Jaffe method and less prone to interference from common non-creatinine chromogens.	Can be affected by very high levels of bilirubin, and is more expensive than the Jaffe method.
ID-LC-MS/MS	Utilizes a stable isotope-labeled internal standard (e.g., Creatinine-d5) that is chemically identical to the analyte but has a different mass. The ratio of the analyte to the internal standard is measured by mass spectrometry.	Considered the gold standard for accuracy and specificity, as it is not affected by most interferences that plague other methods.	Requires specialized and expensive equipment, as well as highly trained personnel.

Quantitative Comparison of Creatinine Measurement Methods

Studies comparing the performance of the Jaffe, enzymatic, and LC-MS/MS methods have consistently demonstrated the superior accuracy of the mass spectrometry-based approach.

Comparison Metric	Jaffe Method	Enzymatic Method	Reference
Average Bias (vs. LC-MS/MS)	11.7%	-2.1%	
Discordant Results (vs. Enzymatic)	5.5% of observations were discordant with respect to clinical decision limits.	N/A	
Interference from Hemolysis	Significant negative bias	Significant negative bias	
Interference from Lipemia	Significant negative bias	Significant negative bias	

Experimental Protocols

Protocol 1: Quantification of Serum Creatinine using LC-MS/MS with Creatinine-d5 Internal Standard

This protocol outlines a standard procedure for the accurate measurement of creatinine in human serum using liquid chromatography-tandem mass spectrometry with **Creatinine-d5** as an internal standard.

1. Materials and Reagents

- Creatinine and **Creatinine-d5** standards
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Serum samples (patient, quality control)

- Microcentrifuge tubes

- Autosampler vials

2. Preparation of Standards and Internal Standard Working Solution

- Prepare stock solutions of creatinine and **Creatinine-d5** in a 50:50 methanol/water mixture.
- From the stock solutions, prepare a series of calibration standards ranging from approximately 5 to 5000 ng/mL.
- Prepare an internal standard (IS) working solution of **Creatinine-d5** at a concentration of 50 ng/mL in methanol.

3. Sample Preparation

- To 50 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 150 µL of the IS working solution (**Creatinine-d5** in methanol).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: Agilent 1200 or equivalent
- Mass Spectrometer: API 4000 triple quadrupole or equivalent
- Chromatographic Column: Hypersil Silica column or similar
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: A suitable gradient to separate creatinine from other sample components.

- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Ionization Mode: Positive electrospray ionization (ESI+)
- MRM Transitions:
 - Creatinine: Q1 114.1 -> Q3 44.2
 - **Creatinine-d5**: Q1 119.1 -> Q3 49.2

5. Data Analysis

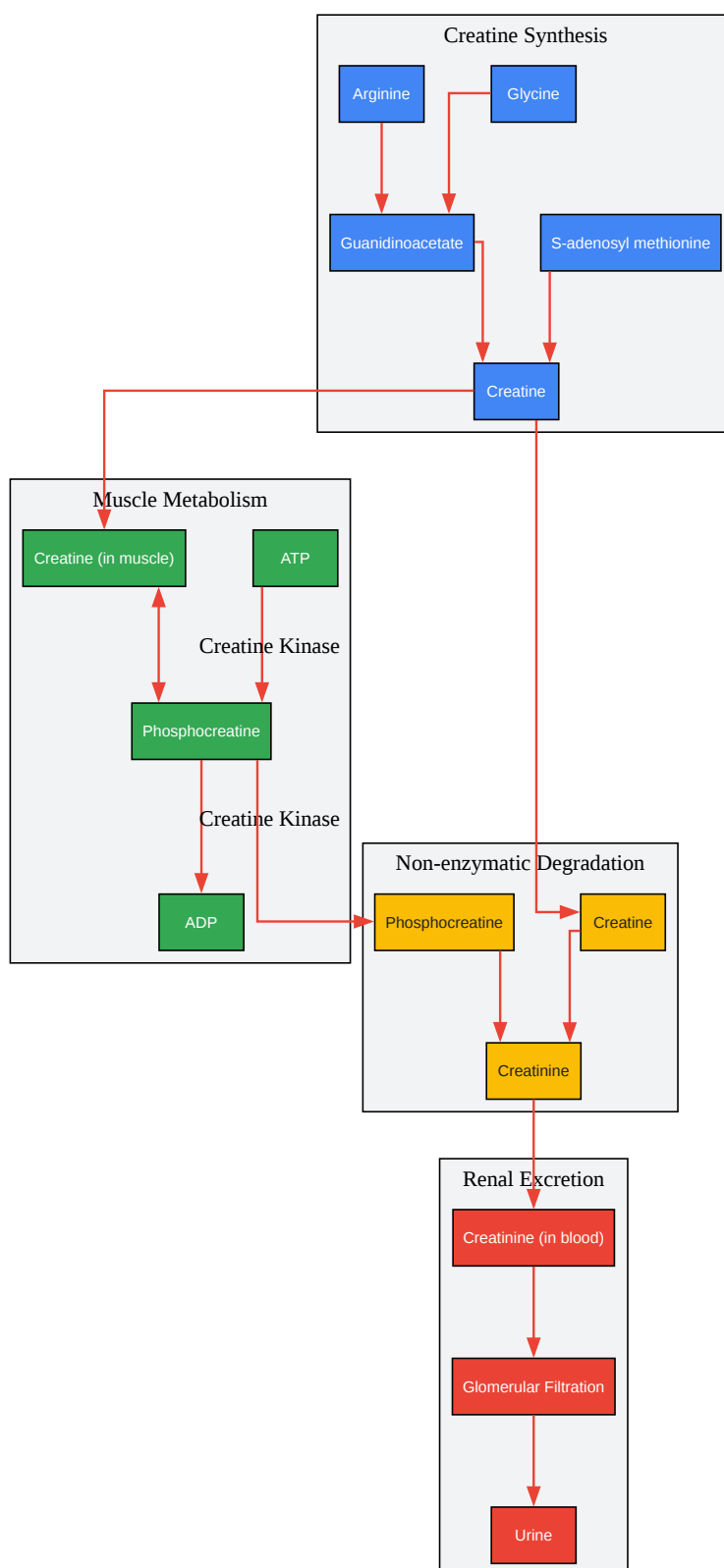
- Quantify the creatinine concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations



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Caption: Experimental workflow for serum creatinine quantification using LC-MS/MS.



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Caption: Simplified overview of creatinine metabolism and excretion.

Conclusion

The use of **Creatinine-d5** as an internal standard in LC-MS/MS methods represents the pinnacle of accuracy for the clinical assessment of kidney function. While more resource-intensive than traditional methods, its superior specificity and resistance to interference make it an indispensable tool in research, drug development, and specialized clinical settings where precise GFR estimation is critical. The provided protocols and comparative data offer a framework for the implementation and interpretation of this advanced analytical technique.

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